2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride is a complex organic compound that features a thiazole ring, a sulfonyl fluoride group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The oxolane moiety can be introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl fluoride group, yielding a thiazole derivative.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazole derivatives without the sulfonyl fluoride group.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function, making the compound a potential inhibitor of serine proteases and other enzymes .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonate ester: Features a sulfonate ester group instead of sulfonyl fluoride.
Uniqueness
The presence of the sulfonyl fluoride group in 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride makes it unique compared to its analogs. This group is highly reactive towards nucleophiles, making the compound a potent inhibitor of enzymes that contain nucleophilic residues. This reactivity is not as pronounced in the sulfonyl chloride, sulfonamide, or sulfonate ester analogs .
Properties
IUPAC Name |
2-[[2-(oxolan-2-ylmethoxy)acetyl]amino]-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5S2/c11-20(15,16)9-4-12-10(19-9)13-8(14)6-17-5-7-2-1-3-18-7/h4,7H,1-3,5-6H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKWFRTYROGYBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)NC2=NC=C(S2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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